molecular formula C10H10N4O2 B5152775 (2-hydroxy-5-methyl-1H-indol-3-yl)iminourea

(2-hydroxy-5-methyl-1H-indol-3-yl)iminourea

Cat. No.: B5152775
M. Wt: 218.21 g/mol
InChI Key: IANWWCRZFDQYMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-hydroxy-5-methyl-1H-indol-3-yl)iminourea typically involves the reaction of 2-hydroxy-5-methylindole with an appropriate isocyanate or carbodiimide under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-hydroxy-5-methyl-1H-indol-3-yl)iminourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

(2-hydroxy-5-methyl-1H-indol-3-yl)iminourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-hydroxy-5-methyl-1H-indol-3-yl)iminourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    5-methoxy-2-methyl-1H-indole-3-acetic acid: A derivative with potential biological activities.

    1-benzyl-5-methoxy-2-methyl-1H-indole-3-yl acetic acid: Another indole derivative with unique properties.

Uniqueness

(2-hydroxy-5-methyl-1H-indol-3-yl)iminourea is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different biological targets. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(2-hydroxy-5-methyl-1H-indol-3-yl)iminourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-5-2-3-7-6(4-5)8(9(15)12-7)13-14-10(11)16/h2-4,12,15H,1H3,(H2,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANWWCRZFDQYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2N=NC(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.